molecular formula C21H30FN3O2 B6104995 N-cyclooctyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide

N-cyclooctyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide

Cat. No. B6104995
M. Wt: 375.5 g/mol
InChI Key: WWAGFZLSWZIIRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclooctyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide, also known as BMS-564929, is a small molecule antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). It was first synthesized by Bristol-Myers Squibb in 2004 and has since been studied for its potential therapeutic applications in various diseases, including obesity, anxiety, and depression.

Mechanism of Action

N-cyclooctyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide acts as a selective antagonist of the MCHR1, a G protein-coupled receptor that is primarily expressed in the hypothalamus and regulates food intake and energy expenditure. By blocking the binding of melanin-concentrating hormone (MCH) to MCHR1, this compound reduces food intake and increases energy expenditure, leading to weight loss. In addition, this compound has been shown to reduce anxiety-like behavior and improve mood in animal models, suggesting a potential role in the treatment of anxiety and depression.
Biochemical and Physiological Effects:
This compound has been shown to reduce food intake and body weight in animal models, without affecting locomotor activity or causing adverse effects on metabolic parameters. In addition, this compound has been shown to reduce anxiety-like behavior and improve mood in animal models, suggesting a potential role in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclooctyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide is its selectivity for MCHR1, which allows for precise targeting of this receptor without affecting other receptors. However, the use of this compound in lab experiments may be limited by its solubility and stability, as well as by the availability of the compound.

Future Directions

Future research on N-cyclooctyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide may focus on its potential therapeutic applications in various diseases, including obesity, anxiety, and depression. In addition, further studies may investigate the underlying mechanisms of action of this compound, as well as its effects on other physiological systems. Finally, the development of more stable and soluble analogs of this compound may improve its utility as a research tool and potential therapeutic agent.

Synthesis Methods

The synthesis of N-cyclooctyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide involves several steps, starting with the reaction of 2-fluorobenzylamine with ethyl 2-bromoacetate to form ethyl 2-(2-fluorobenzylamino)acetate. This intermediate is then converted to the corresponding acid, which is coupled with cyclooctylamine to give this compound. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-cyclooctyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. In particular, it has been investigated for its role in the regulation of appetite and energy balance, as well as in the treatment of anxiety and depression.

properties

IUPAC Name

N-cyclooctyl-2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30FN3O2/c22-18-11-7-6-8-16(18)15-25-13-12-23-21(27)19(25)14-20(26)24-17-9-4-2-1-3-5-10-17/h6-8,11,17,19H,1-5,9-10,12-15H2,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAGFZLSWZIIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)CC2C(=O)NCCN2CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.